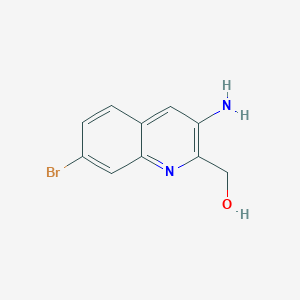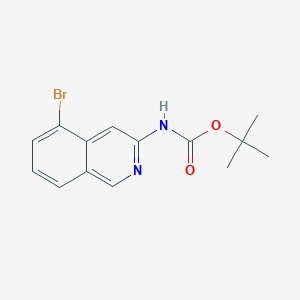
(3-Amino-7-bromoquinolin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-7-bromoquinolin-2-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-bromoquinolin-2-yl)methanol typically involves the bromination of quinoline derivatives followed by amination and reduction steps. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and subsequent reduction with sodium dithionite in a mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-7-bromoquinolin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino and hydroxyl groups, leading to various derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce various amino alcohol derivatives.
Aplicaciones Científicas De Investigación
(3-Amino-7-bromoquinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of (3-Amino-7-bromoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromoquinolin-2-yl)methanol: This compound is similar in structure but lacks the amino group, which can significantly alter its chemical properties and biological activities.
8-Hydroxyquinoline: Another quinoline derivative with different functional groups, known for its antimicrobial properties.
Uniqueness
(3-Amino-7-bromoquinolin-2-yl)methanol is unique due to the presence of both amino and bromine functional groups, which provide versatility in chemical reactions and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
(3-amino-7-bromoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H9BrN2O/c11-7-2-1-6-3-8(12)10(5-14)13-9(6)4-7/h1-4,14H,5,12H2 |
Clave InChI |
JPILVCFCXNLHJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC(=C(C=C21)N)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)




![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)

![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
